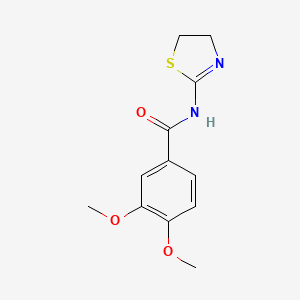

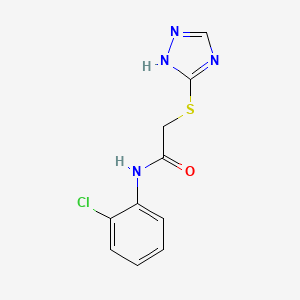

![molecular formula C26H20N6OS B5551146 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds such as 8-hydroxyquinoline, which is modified through reactions like chloroacetylation, condensation with hydrazine hydrate, and further cyclization steps under acidic or basic conditions to form triazole, thiadiazole, or oxadiazole derivatives (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques, including NMR and IR, and confirmed by X-ray crystallography. These methods reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's reactivity and properties (Jia-ming, 2009).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclization to form rings such as 1,2,4-triazole and Schiff base formation through condensation with aldehydes. Their reactivity is influenced by the presence of electron-donating or withdrawing groups on the phenyl rings, affecting their chemical behavior and interactions with other molecules (Holla et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are crucial for their practical application. These characteristics depend on the molecular structure, particularly the nature and positioning of functional groups, which can influence intermolecular interactions and, consequently, the compound's physical state and solubility in various solvents (Bekircan, Ülker, & Menteşe, 2015).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds structurally related to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide have shown notable antimicrobial properties. The synthesis and characterization of substituted 1,2,3-triazoles, including similar compounds, have demonstrated antimicrobial activity against various microorganisms (Holla et al., 2005), (Özyanik et al., 2012), (Eswaran et al., 2009).

Analgesic and Anti-inflammatory Properties

Some compounds in this class have been synthesized and tested for potential analgesic and anti-inflammatory activities. For instance, acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines have shown significant anti-inflammatory and analgesic activities (El-Gazzar et al., 2009).

Anticonvulsant Properties

Certain derivatives of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide have been explored for their anticonvulsant properties. Studies have found that novel quinoxaline derivatives show promising anticonvulsant activities (Alswah et al., 2013).

Anticancer Activity

This chemical structure has also been associated with potential anticancer activity. New compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating anticancer potential (Korcz et al., 2018), (Osmaniye et al., 2018).

Lipase and α-Glucosidase Inhibition

In the context of metabolic disorders, some newly synthesized compounds from this class have shown inhibition of lipase and α-glucosidase, enzymes relevant in diabetes and obesity management (Bekircan et al., 2015).

Quantum Chemical Studies

The compound and its derivatives have been the subject of quantum chemical studies, helping to understand their molecular properties and potential applications in various fields, including corrosion inhibition (Gece & Bilgiç, 2012).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year . This suggests that there is ongoing interest and potential for future research in this area.

Propiedades

IUPAC Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6OS/c33-23(29-28-17-21-12-7-11-19-13-8-16-27-24(19)21)18-34-26-31-30-25(20-9-3-1-4-10-20)32(26)22-14-5-2-6-15-22/h1-17H,18H2,(H,29,33)/b28-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVFEKYBTHSRLB-OGLMXYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)

![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)